1-Methyl-4-(1-methylethyl)-3-(chloromethyl)benzene
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Description
1-Methyl-4-(1-methylethyl)-benzene, or p-Cymene, is a naturally occurring aromatic organic compound. It is classified as a monoterpene and is a constituent of a number of essential oils from plants. The compound has a lemon, fruity, fuel-like, sweet, herbal, and spicy odor .
Molecular Structure Analysis
The molecular formula of p-Cymene is C10H14 . It has a molecular weight of 134.22 g/mol . The structure of p-Cymene consists of a benzene ring substituted with a methyl group (CH3) and an isopropyl group (CH(CH3)2) .Scientific Research Applications
Chemical Synthesis and Polymerization
- The compound has been used in regioselective capping for the preparation of C-6A, C-6B-bridged, permethylated alpha- and beta-cyclodextrin (CD) derivatives, showcasing its utility in the functionalization of CDs to obtain a wide range of A,B-functionalised CDs (Armspach et al., 2005).
- It's involved in the Friedel-Crafts alkylation reaction, serving as a reagent in complex chemical reactions to produce various alkylation products, demonstrating its role in intricate organic synthesis processes (Khalaf et al., 2006).
Material Science and Adsorption
- 1-Methyl-4-(1-methylethyl)-3-(chloromethyl)benzene derivatives are used in the synthesis of highly porous hypercross-linked polymers which act as sorbents for volatile organic compounds and CO2, highlighting its importance in environmental applications and material sciences (Vinodh et al., 2015).
Pharmaceutical Research
- It's used in the labeling of pharmaceutical compounds, as seen in the study of the soluble guanylate cyclase activator cinaciguat (BAY 58-2667), indicating its role in drug development and pharmacokinetics (Seidel & Pleiss, 2010).
Polymer Chemistry
- The compound is involved in the polymerization reaction mechanism studies, helping to understand the intricacies of polymer science and its various applications (Pyun et al., 2008).
properties
IUPAC Name |
2-(chloromethyl)-4-methyl-1-propan-2-ylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl/c1-8(2)11-5-4-9(3)6-10(11)7-12/h4-6,8H,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUIBAZZCJFATIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-(1-methylethyl)-3-(chloromethyl)benzene |
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